Cas no 425616-70-2 (N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine)
N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine
- MFCD02219785
- STK111658
- 2-(4-methoxy-N-methylsulfonylanilino)acetic acid
- 2-(N-(4-methoxyphenyl)methylsulfonamido)acetic acid
- CBMicro_004659
- CBKinase1_013501
- 425616-70-2
- BRD-K52195691-001-01-2
- BIM-0004557.P001
- 2-(N-(4-methoxyphenyl)methylsulfonamido)aceticacid
- glycine, N-(4-methoxyphenyl)-N-(methylsulfonyl)-
- SB82049
- Oprea1_702740
- 2-[N-(4-methoxyphenyl)methanesulfonamido]acetic acid
- CB06601
- SMSF0017654
- CBKinase1_001101
- N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, AldrichCPR
- [N-(4-methoxyphenyl)methanesulfonamido]acetic acid
- Oprea1_560795
- VS-03387
- AKOS000613256
- BBL012556
- ALBB-029157
-
- MDL: MFCD02219785
- Inchi: 1S/C10H13NO5S/c1-16-9-5-3-8(4-6-9)11(7-10(12)13)17(2,14)15/h3-6H,7H2,1-2H3,(H,12,13)
- InChI Key: OFLIZXZYANCGDO-UHFFFAOYSA-N
- SMILES: S(C)(N(CC(=O)O)C1C=CC(=CC=1)OC)(=O)=O
Computed Properties
- Exact Mass: 259.05144369g/mol
- Monoisotopic Mass: 259.05144369g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 92.3Ų
N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B489523-10mg |
N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine |
425616-70-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B489523-50mg |
N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine |
425616-70-2 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B489523-100mg |
N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine |
425616-70-2 | 100mg |
$ 210.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011817-500mg |
N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine |
425616-70-2 | 500mg |
3251.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011817-500mg |
N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine |
425616-70-2 | 500mg |
3251CNY | 2021-05-07 | ||
| A2B Chem LLC | AF59512-500mg |
N-(4-Methoxyphenyl)-n-(methylsulfonyl)glycine |
425616-70-2 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | AF59512-1g |
N-(4-Methoxyphenyl)-n-(methylsulfonyl)glycine |
425616-70-2 | >95% | 1g |
$439.00 | 2024-04-20 | |
| A2B Chem LLC | AF59512-5g |
N-(4-Methoxyphenyl)-n-(methylsulfonyl)glycine |
425616-70-2 | >95% | 5g |
$787.00 | 2024-04-20 | |
| A2B Chem LLC | AF59512-10g |
N-(4-Methoxyphenyl)-n-(methylsulfonyl)glycine |
425616-70-2 | >95% | 10g |
$1134.00 | 2024-04-20 | |
| A2B Chem LLC | AF59512-25g |
N-(4-Methoxyphenyl)-n-(methylsulfonyl)glycine |
425616-70-2 | >95% | 25g |
$1863.00 | 2024-04-20 |
N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine
N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine: A Comprehensive Overview
N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine (CAS No. 425616-70-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as MOMS-Glycine, is characterized by its unique structural features, which include a methoxyphenyl group and a methylsulfonyl moiety attached to a glycine backbone. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The synthesis of N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine typically involves a multi-step process, starting with the protection of the amino group of glycine, followed by the introduction of the methoxyphenyl and methylsulfonyl groups. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of this compound, making it more accessible for large-scale applications.
In terms of its biological properties, N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits potent inhibitory effects on certain kinases, which are crucial targets in cancer therapy. The ability to selectively inhibit these kinases without affecting other essential enzymes makes N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine a promising candidate for the development of targeted cancer therapies.
Beyond its role as an enzyme inhibitor, N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine has also been investigated for its anti-inflammatory properties. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation and tissue damage. Studies have demonstrated that this compound can effectively reduce inflammation by modulating key signaling pathways involved in the inflammatory response. This dual functionality as both an enzyme inhibitor and an anti-inflammatory agent highlights its potential as a multifaceted therapeutic agent.
The pharmacokinetic properties of N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine have also been a focus of recent research. Understanding how this compound is absorbed, distributed, metabolized, and excreted in the body is crucial for optimizing its therapeutic potential. Preclinical studies have shown that it exhibits favorable pharmacokinetic profiles, with good oral bioavailability and a reasonable half-life, making it suitable for oral administration in clinical settings.
In addition to its therapeutic applications, N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine has found use in chemical biology research as a tool compound. Its ability to selectively modulate specific biological processes makes it valuable for studying the mechanisms underlying various diseases and for validating new therapeutic targets. Researchers often use this compound to probe cellular pathways and identify novel drug targets, contributing to the broader understanding of disease biology.
The safety profile of N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine is another critical aspect that has been extensively evaluated. Toxicological studies have shown that it is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models. However, ongoing research is necessary to fully understand its long-term safety and potential interactions with other drugs or biological systems.
In conclusion, N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine (CAS No. 425616-70-2) is a multifunctional compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it a promising candidate for the development of novel therapeutics targeting various diseases. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in the discovery and development of new drugs.
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